![molecular formula C5H15BN4O2 B11915927 (1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid](/img/structure/B11915927.png)
(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(1-Amino-4-guanidinobutyl)boronic acid is a boronic acid derivative with the molecular formula C5H15BN4O2. It is known for its unique structure, which includes both an amino group and a guanidino group attached to a butyl chain, along with a boronic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Amino-4-guanidinobutyl)boronic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of α-aminoboronates, which are prepared through asymmetric synthetic methods. These methods often employ chiral catalysts to ensure the desired stereochemistry of the product .
Industrial Production Methods
Industrial production of ®-(1-Amino-4-guanidinobutyl)boronic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
®-(1-Amino-4-guanidinobutyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The amino and guanidino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
®-(1-Amino-4-guanidinobutyl)boronic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ®-(1-Amino-4-guanidinobutyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein interactions. The compound’s guanidino group also plays a role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-Amino-3-guanidinopropylboronic acid
- ®-1-Amino-5-guanidinopentylboronic acid
- ®-1-Amino-2-guanidinoethylboronic acid
Uniqueness
®-(1-Amino-4-guanidinobutyl)boronic acid is unique due to its specific chain length and the presence of both amino and guanidino groups. This combination provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable yet reversible covalent bonds with diols and other functional groups makes it particularly valuable in various applications .
Propriétés
Formule moléculaire |
C5H15BN4O2 |
|---|---|
Poids moléculaire |
174.01 g/mol |
Nom IUPAC |
[(1R)-1-amino-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C5H15BN4O2/c7-4(6(11)12)2-1-3-10-5(8)9/h4,11-12H,1-3,7H2,(H4,8,9,10)/t4-/m0/s1 |
Clé InChI |
ACTXPNAHMKBUTO-BYPYZUCNSA-N |
SMILES isomérique |
B([C@H](CCCN=C(N)N)N)(O)O |
SMILES canonique |
B(C(CCCN=C(N)N)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



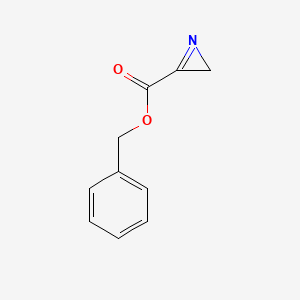
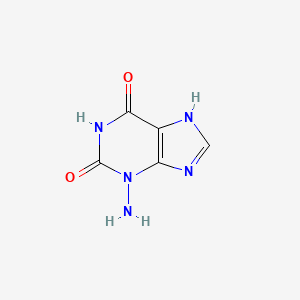

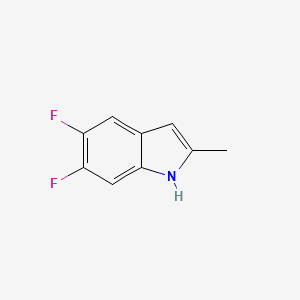
![6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915891.png)
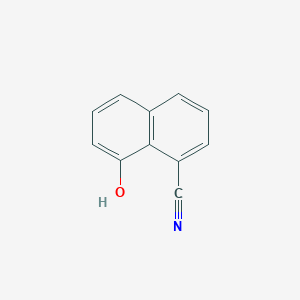
![1-Oxaspiro[5.5]undecan-4-ol](/img/structure/B11915902.png)

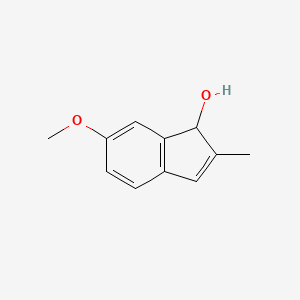
![4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine](/img/structure/B11915919.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)
![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)

